
2-Chloro-2-methyl-1-phenylbut-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-methyl-1-phenylbut-3-en-1-one is an organic compound with the molecular formula C11H11ClO. It is a chlorinated derivative of a phenylbutenone, characterized by the presence of a chlorine atom, a methyl group, and a phenyl group attached to a butenone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-1-phenylbut-3-en-1-one typically involves the chlorination of 2-methyl-1-phenylbut-3-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Chloro-2-methyl-1-phenylbut-3-en-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylbutenones.
Reduction: Formation of 2-chloro-2-methyl-1-phenylbut-3-en-1-ol.
Oxidation: Formation of 2-chloro-2-methyl-1-phenylbut-3-enoic acid.
科学的研究の応用
2-Chloro-2-methyl-1-phenylbut-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Chloro-2-methyl-1-phenylbut-3-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the carbonyl group, which can participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.
類似化合物との比較
2-Chloro-2-methyl-1-phenylbut-3-en-1-one can be compared with other similar compounds, such as:
2-Chloro-3-methyl-1-phenylbut-2-en-1-one: Similar structure but with a different position of the chlorine atom.
3-Phenylbut-1-ene: Lacks the chlorine and carbonyl groups, resulting in different reactivity and applications.
4-Phenyl-3-buten-2-one: Contains a phenyl group and a butenone structure but lacks the chlorine and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
80411-55-8 |
|---|---|
分子式 |
C11H11ClO |
分子量 |
194.66 g/mol |
IUPAC名 |
2-chloro-2-methyl-1-phenylbut-3-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-3-11(2,12)10(13)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |
InChIキー |
STJKKBCDQRCCRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)(C(=O)C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


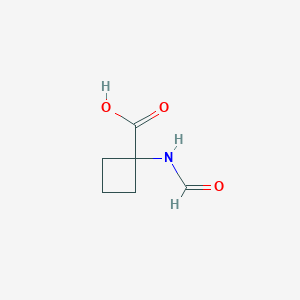
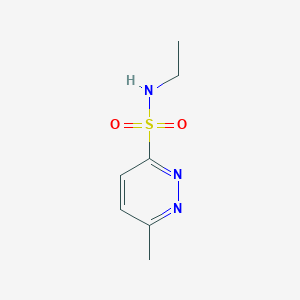
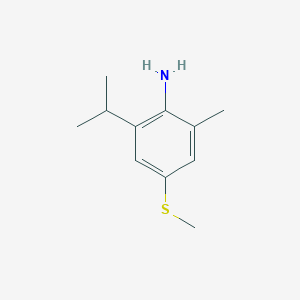
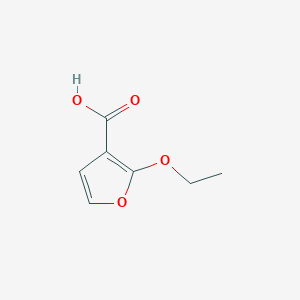
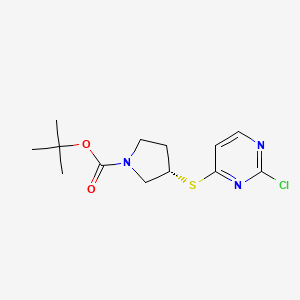
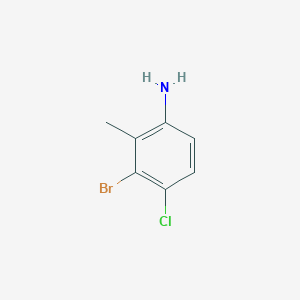
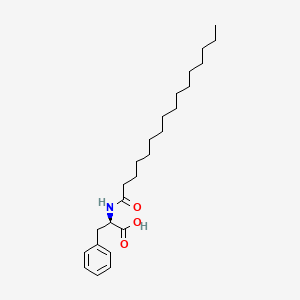
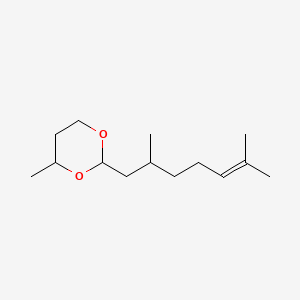

![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
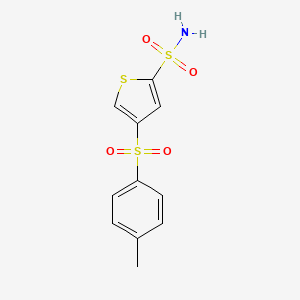

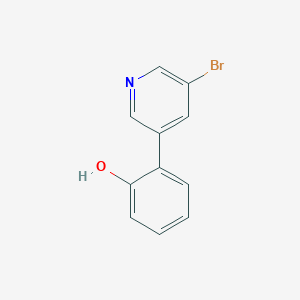
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)
